4,4'-Oxybis(N,N-dimethylaniline)
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Overview
Description
4,4’-Oxybis(N,N-dimethylaniline): is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two dimethylaniline groups connected by an oxygen atom. This compound is known for its applications in various fields, including dye manufacturing and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Oxybis(N,N-dimethylaniline) can be synthesized through several methods. One common method involves the reaction of N,N-dimethylaniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods: In industrial settings, the production of 4,4’-Oxybis(N,N-dimethylaniline) typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Oxybis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-Oxybis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is used in the development of diagnostic reagents and therapeutic agents.
Industry: The compound is utilized in the manufacturing of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(N,N-dimethylaniline) involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It can also interact with enzymes and proteins, affecting their activity and function. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial processes.
Comparison with Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but with a methylene bridge instead of an oxygen bridge.
N,N-Dimethylaniline: A simpler compound with only one dimethylaniline group.
Uniqueness: 4,4’-Oxybis(N,N-dimethylaniline) is unique due to the presence of the oxygen bridge, which imparts different chemical properties compared to its analogs. This structural feature influences its reactivity and applications, making it suitable for specific industrial and research purposes.
Properties
CAS No. |
62849-42-7 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenoxy]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20N2O/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3 |
InChI Key |
QQSANSAGYFSGNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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